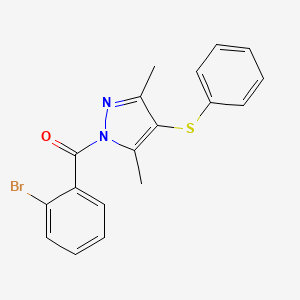
1-(2-bromobenzoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-bromobenzoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole, also known as BBP, is a heterocyclic compound that has gained attention in scientific research due to its potential applications in various fields. BBP is a pyrazole derivative that has been synthesized using different methods.
作用機序
The mechanism of action of 1-(2-bromobenzoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole depends on its specific application. In anticancer studies, 1-(2-bromobenzoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole has been shown to induce cell cycle arrest and apoptosis by activating the p53 signaling pathway. 1-(2-bromobenzoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole has also been shown to inhibit the activity of topoisomerase II, an enzyme that plays a role in DNA replication and repair.
In biochemistry studies, 1-(2-bromobenzoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole has been shown to inhibit the activity of acetylcholinesterase by binding to the active site of the enzyme. 1-(2-bromobenzoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole has also been shown to bind to metal ions and form complexes that exhibit fluorescence.
生化学的および生理学的効果
1-(2-bromobenzoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole has been shown to have various biochemical and physiological effects, depending on its specific application. In anticancer studies, 1-(2-bromobenzoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole has been shown to inhibit the growth of cancer cells and induce cell cycle arrest and apoptosis. In biochemistry studies, 1-(2-bromobenzoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole has been shown to inhibit the activity of acetylcholinesterase. 1-(2-bromobenzoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole has also been shown to bind to metal ions and exhibit fluorescence.
実験室実験の利点と制限
One advantage of using 1-(2-bromobenzoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole in lab experiments is its potential for use in various scientific fields, including medicinal chemistry, biochemistry, and materials science. 1-(2-bromobenzoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole is also relatively easy to synthesize using different methods. However, one limitation of using 1-(2-bromobenzoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole in lab experiments is its potential toxicity, which may require the use of protective equipment and proper handling procedures.
将来の方向性
There are several future directions for research on 1-(2-bromobenzoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole. In medicinal chemistry, further studies are needed to investigate the anticancer properties of 1-(2-bromobenzoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole and its potential use in photodynamic therapy for cancer. In biochemistry, further studies are needed to investigate the mechanism of action of 1-(2-bromobenzoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole on acetylcholinesterase and its potential use as a fluorescent probe for the detection of metal ions. In materials science, further studies are needed to investigate the potential use of 1-(2-bromobenzoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole as a building block for the synthesis of new materials with interesting optical and electronic properties.
Conclusion
In conclusion, 1-(2-bromobenzoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole is a heterocyclic compound that has gained attention in scientific research due to its potential applications in various fields. 1-(2-bromobenzoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole can be synthesized using different methods and has been studied for its potential use in medicinal chemistry, biochemistry, and materials science. 1-(2-bromobenzoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole has various biochemical and physiological effects, depending on its specific application. Further research is needed to investigate the potential applications of 1-(2-bromobenzoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole in different scientific fields.
合成法
1-(2-bromobenzoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole can be synthesized using different methods, including the reaction of 2-bromobenzoyl chloride with 3,5-dimethyl-4-(phenylthio)-1H-pyrazole in the presence of a base such as triethylamine. Another method involves the reaction of 2-bromobenzoyl chloride with 3,5-dimethyl-1H-pyrazole-4-carbaldehyde in the presence of a base and a catalyst such as copper(I) chloride.
科学的研究の応用
1-(2-bromobenzoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 1-(2-bromobenzoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole has been investigated for its anticancer properties. Studies have shown that 1-(2-bromobenzoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 1-(2-bromobenzoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer.
In biochemistry, 1-(2-bromobenzoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole has been investigated for its ability to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the breakdown of the neurotransmitter acetylcholine. 1-(2-bromobenzoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
In materials science, 1-(2-bromobenzoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole has been investigated for its potential use as a building block for the synthesis of new materials with interesting optical and electronic properties.
特性
IUPAC Name |
(2-bromophenyl)-(3,5-dimethyl-4-phenylsulfanylpyrazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2OS/c1-12-17(23-14-8-4-3-5-9-14)13(2)21(20-12)18(22)15-10-6-7-11-16(15)19/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKMJTIZTHJLPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC=CC=C2Br)C)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromophenyl)-(3,5-dimethyl-4-phenylsulfanylpyrazol-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

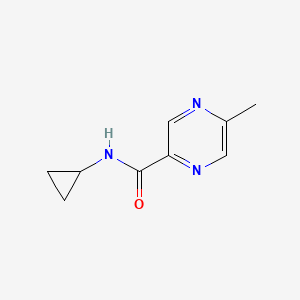

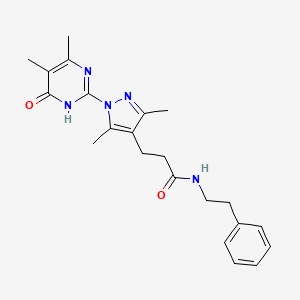
![Methyl 3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]benzoate](/img/structure/B2626794.png)

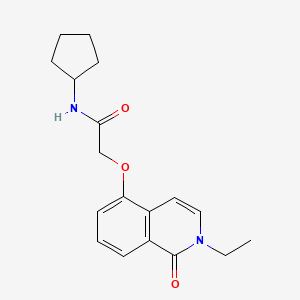
![2-(4-chlorophenyl)-3-(4-fluorophenyl)-5-(4-methoxyphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2626800.png)
![2-(Dimethylamino)-4-methyl-N-[2-(prop-2-enoylamino)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B2626801.png)

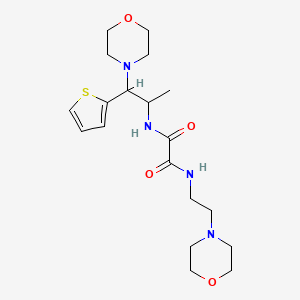

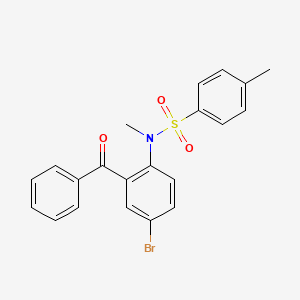

![6-[4-[2-(4-Bromophenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2626811.png)